TLR8 Agonist 7 Demonstrates Sub-250 nM Potency, Positioned Between Ultra-Potent VTX-294 and Weaker Agonist 8
TLR8 agonist 7 activates human TLR8 with an EC50 < 250 nM in HEK293 reporter assays [1]. This potency is lower than the ultra-potent benzazepine VTX-294 (EC50 ~50 nM) [2] and the highly potent TL8-506 (EC50 30 nM) , but significantly exceeds that of TLR8 agonist 8 (EC50 0.25–1 μM) [3]. This positions TLR8 agonist 7 as a mid-to-high potency tool for studies where maximal agonism may be undesirable or where a specific potency window is required.
| Evidence Dimension | TLR8 activation potency |
|---|---|
| Target Compound Data | EC50 < 250 nM (HEK293 reporter assay) |
| Comparator Or Baseline | VTX-294: EC50 ~50 nM; TL8-506: EC50 30 nM; TLR8 agonist 8: EC50 0.25–1 μM |
| Quantified Difference | ~5-fold less potent than VTX-294; ~8-fold less potent than TL8-506; up to 4-fold more potent than TLR8 agonist 8 |
| Conditions | HEK293 cells transfected with human TLR8; NF-κB reporter |
Why This Matters
Selecting a TLR8 agonist with precisely characterized potency avoids saturation artifacts and enables dose-response studies that reflect physiological receptor engagement.
- [1] TargetMol. TLR8 agonist 7 (T88108) Product Datasheet. CAS: 3034750-26-7. View Source
- [2] Dowling DJ, et al. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes. PLoS One. 2013;8(3):e58164. View Source
- [3] PeptideDB. TLR8 agonist 8 (Compound II-72) Bioactivity Data. CAS: 3034750-58-5. View Source
